An In-depth Technical Guide to 4-Aminopicolinamide: Structure, Properties, and Potential Applications
An In-depth Technical Guide to 4-Aminopicolinamide: Structure, Properties, and Potential Applications
This guide provides a comprehensive technical overview of 4-Aminopicolinamide, a pyridine derivative of interest to researchers and professionals in drug discovery and development. We will delve into its chemical identity, physicochemical properties, synthesis, and explore its potential therapeutic applications based on current scientific understanding.
Core Molecular Identity
4-Aminopicolinamide, with the systematic IUPAC name 4-aminopyridine-2-carboxamide, is a heterocyclic organic compound. Its structure features a pyridine ring substituted with an amino group at the 4-position and a carboxamide group at the 2-position.
Chemical Structure:
Key Identifiers:
-
Molecular Formula: C₆H₇N₃O[2]
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Molecular Weight: 137.14 g/mol [2]
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Synonyms: 4-aminopyridine-2-carboxamide, 2-Pyridinecarboxamide, 4-amino-[1][2]
Physicochemical and Stability Profile
Table 1: Physicochemical Properties of 4-Aminopicolinamide and Related Compounds
| Property | 4-Aminopicolinamide | 4-Aminopicolinic Acid (precursor) | 4-Aminopyridine (related compound) |
| Melting Point (°C) | N/A | 265[4] | 153 - 163[5] |
| Boiling Point (°C) | N/A | 446.3±30.0 (Predicted)[4] | N/A |
| Solubility | No specific data found. Expected to have some solubility in water and polar organic solvents. | Soluble in water, alcohol, and ester solvents.[4] | Soluble in water (50 mg/mL), ethanol, DMSO, and dimethylformamide (approx. 30 mg/mL). Slightly soluble in methanol, benzene, and ether. Very slightly soluble in ligroin.[5][6][7] |
| pKa | No specific data found. | 1.37±0.50 (Predicted)[4] | 9.17[8] |
| LogP | 1.04420 (Predicted)[1] | N/A | 0.76[8] |
Stability and Storage: 4-Aminopicolinamide should be stored at room temperature in a dark place under an inert atmosphere.[1] This suggests that the compound may be sensitive to light and oxidation. Studies on the related compound, 4-aminopyridine, have shown that it is stable in capsule formulations for at least 6 months at room temperature or under refrigeration.[9]
Chemical Reactivity: The 4-amino group on the pyridine ring can undergo typical reactions of aromatic amines. The amide functionality can be hydrolyzed under acidic or basic conditions. The pyridine nitrogen is basic and can be protonated.
Synthesis and Manufacturing
A detailed, specific experimental protocol for the synthesis of 4-Aminopicolinamide is not widely published. However, the synthesis would logically proceed from its carboxylic acid precursor, 4-aminopicolinic acid.
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of 4-Aminopicolinamide.
Protocol for the Synthesis of the Precursor, 4-Aminopicolinic Acid:
A common route to 4-aminopicolinic acid involves the catalytic hydrogenation of 4-nitropicolinic acid N-oxide.[10] Another reported method is the dehalogenation of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (a derivative of the herbicide Picloram) using a palladium catalyst.[11]
Step-by-Step Synthesis of 4-Aminopicolinic Acid from 4-Nitropicolinic Acid N-Oxide: [10]
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Dissolution: Dissolve 4-nitropicolinic acid N-oxide in a mixture of warm glacial acetic acid and acetic anhydride.
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Hydrogenation: Stir the resulting mixture for 48 hours at room temperature under a hydrogen atmosphere (60 psi) in the presence of a Pd/C catalyst.
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Filtration: Filter the reaction mixture through celite to remove the catalyst.
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Solvent Removal: Remove the solvent under reduced pressure.
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Recrystallization: Recrystallize the resulting solid from a hot water/ethanol mixture to yield pure 4-aminopicolinic acid.
Applications in Research and Drug Discovery
While 4-Aminopicolinamide itself is not a widely marketed therapeutic, its structural motif is of significant interest in medicinal chemistry.
Potential Therapeutic Areas:
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Neurodegenerative Diseases: Derivatives of 3-aminopicolinamide have been identified as potent and CNS-penetrant positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4).[12][13][14] This target is of interest for the treatment of Parkinson's disease.[12][13]
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Myeloproliferative Disorders: Carboxamide derivatives of aza-carbolines, which share some structural similarities with aminopicolinamides, have been investigated as inhibitors of Janus kinase 2 (JAK2) for the potential treatment of myeloproliferative disorders.
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General Neuroscience Research: The related compound, 4-aminopyridine, is a known potassium channel blocker that enhances neurotransmitter release.[15] This property has led to its investigation for various neurological conditions.
Logical Framework for Picolinamide-Based Drug Discovery:
Caption: A logical workflow for the development of picolinamide-based drug candidates.
Pharmacological Profile and Mechanism of Action (Inferred from Derivatives)
The specific pharmacological profile of 4-Aminopicolinamide is not well-documented. However, based on the activity of its derivatives, it is plausible that it may interact with targets in the central nervous system.
The primary mechanism of action for the extensively studied 3-aminopicolinamide derivatives is as positive allosteric modulators of mGlu4 .[12][13][14] PAMs do not activate the receptor directly but enhance the response of the receptor to its endogenous ligand, glutamate. This modulation can lead to a normalization of neuronal signaling in pathological states.
The related compound, 4-aminopyridine, acts as a potassium channel blocker .[15] By blocking voltage-gated potassium channels in neurons, it prolongs the duration of the action potential, which in turn increases the influx of calcium at the presynaptic terminal and enhances the release of neurotransmitters.[15]
Experimental Protocols
Analytical Characterization:
Exemplary HPLC Method for a Related Compound (4-Amino-2-chloropyridine): [16]
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Column: Primesep 100 mixed-mode stationary phase column (4.6 x 150 mm, 5 µm, 100 Å).
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Mobile Phase: Isocratic mixture of acetonitrile and water with sulfuric acid as a buffer.
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Detection: UV at 200 nm.
Note: This method would require optimization and validation for the specific analysis of 4-Aminopicolinamide.
Conclusion
4-Aminopicolinamide is a versatile chemical scaffold with potential for the development of novel therapeutics, particularly in the area of neuroscience. While comprehensive data on the parent molecule is somewhat limited, the promising biological activities of its derivatives, especially as mGlu4 positive allosteric modulators, warrant further investigation. This guide provides a foundational understanding of its chemical and physical properties, synthesis, and potential applications, serving as a valuable resource for researchers in the field.
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